Clemastine Fumarate

説明

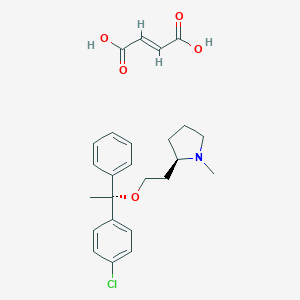

Structure

3D Structure of Parent

特性

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGQWSIVQFOFOQ-YKVZVUFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047785 |

Source

|

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154 °C at 0.02 mm Hg |

Source

|

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly soluble in water and sparingly soluble in alcohol. |

Source

|

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to faintly yellow crystalline powder | |

CAS No. |

14976-57-9, 15686-51-8 |

Source

|

| Record name | Clemastine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clemastine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 °C |

Source

|

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of Clemastine Fumarate in Oligodendrocyte Precursor Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine (B1669165) fumarate (B1241708), a first-generation antihistamine, has emerged as a promising agent for promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This has significant implications for the treatment of demyelinating diseases such as multiple sclerosis (MS). Identified through high-throughput screening, clemastine primarily exerts its effects through the antagonism of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[1][2][3] Preclinical studies in various animal models of demyelination have demonstrated its capacity to enhance remyelination and improve functional outcomes.[1][4][5] Clinical trials have provided evidence of its potential in promoting myelin repair in patients with MS, although recent findings suggest a more complex and potentially detrimental role in progressive forms of the disease.[6][7][8] This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the action of clemastine fumarate on OPC differentiation.

Quantitative Data on the Efficacy of this compound

The effects of clemastine on OPC differentiation and remyelination have been quantified in both preclinical and clinical settings. The following tables summarize key findings.

Table 1: Preclinical Efficacy of Clemastine in Animal Models

| Animal Model | Dosage | Key Quantitative Findings | Reference |

| Socially Isolated Mice | 10 mg/kg/day | - Restored g-ratio in the prefrontal cortex from 0.882 ± 0.003 (vehicle) to 0.854 ± 0.004 (clemastine).- Increased number of mature oligodendrocytes (CC1+ cells) in the prefrontal cortex from 57.0 ± 8.5 cells/mm² (vehicle) to 91.1 ± 9.9 cells/mm² (clemastine). | [9] |

| Cuprizone-Induced Demyelination Mouse Model | 10 mg/kg/day for 3 weeks | - Enhanced myelin repair with a significant increase in mature oligodendrocytes (APC-positive) and myelin basic protein (MBP) in demyelinated regions. | [5] |

| Spinal Cord Injury Rat Model | 10 mg/kg/day | - At 14 days post-injury, significantly increased the density of MBP+ cells and decreased the number of NG2+ cells compared to the vehicle group. | [10][11] |

| Alzheimer's Disease Model Mouse (APPSwe/PS1dE9) | Chronic treatment | - Enhanced densities of OPCs, oligodendrocytes, and myelin.- Reduced levels of degraded MBP. | [1][12] |

| Neonatal Hypoxic Injury Mice | 10 mg/kg/day | - Promoted OPC differentiation and myelination, leading to improved cognitive functional recovery. | [13] |

| Pitt-Hopkins Syndrome Mouse Model (Tcf4+/tr) | Not specified | - In vitro: Normalized the proportion of OPCs and mature oligodendrocytes.- In vivo: Promoted OPC differentiation into mature oligodendrocytes. | [14] |

Table 2: Clinical Efficacy of this compound in Multiple Sclerosis

| Clinical Trial | Patient Population | Dosage | Key Quantitative Findings | Reference |

| ReBUILD (Phase 2) | 50 patients with relapsing MS | 4 mg twice daily | - Reduced the P100 latency delay on visual evoked potentials (VEP) by 1.7 ms/eye (p=0.0048).- Post-hoc analysis showed an increase of 1.6 letters per eye in low-contrast letter acuity (P=0.022). | [6] |

| TRAP-MS (Phase 1/2) | Adults with progressive MS | 8 mg daily | - Accelerated disability progression by more than five times in three participants. | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines the key experimental protocols employed in studies investigating clemastine's effects.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

-

OPC Isolation and Culture: OPCs are typically isolated from the cortex of early postnatal rodent pups (P0-P7). The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. OPCs are then purified using immunopanning or magnetic-activated cell sorting (MACS) with antibodies against OPC-specific surface markers (e.g., A2B5, NG2, or PDGFRα).

-

Differentiation Induction: Purified OPCs are plated on a suitable substrate (e.g., poly-D-lysine-coated plates) in a proliferation medium containing growth factors such as PDGF-AA and bFGF. To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking these growth factors.

-

Clemastine Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the differentiation medium at various concentrations (e.g., 250 nM).[15] A vehicle control (DMSO alone) is run in parallel.

-

Assessment of Differentiation: After a defined period (e.g., 6 days), the cells are fixed and immunostained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The percentage of MBP-positive cells out of the total number of cells (often counterstained with DAPI) is quantified using fluorescence microscopy and image analysis software.

Animal Models of Demyelination and Remyelination

-

Cuprizone (B1210641) Model: Mice are fed a diet containing 0.2% cuprizone for several weeks (e.g., 6 weeks) to induce widespread demyelination, particularly in the corpus callosum.[5] Following cuprizone withdrawal, spontaneous remyelination occurs. Clemastine or a vehicle is administered daily (e.g., via intraperitoneal injection at 10 mg/kg) during the remyelination phase.

-

Lysolecithin-Induced Focal Demyelination: A focal demyelinating lesion is created by stereotactically injecting lysolecithin into a specific white matter tract, such as the spinal cord or corpus callosum. This induces a localized area of demyelination followed by remyelination. Clemastine treatment is initiated post-lesion.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is an inflammatory model of MS induced by immunizing susceptible animal strains with myelin-derived peptides or proteins. Clemastine administration in the EAE model has been shown to improve clinical scores and enhance remyelination.[2]

Analysis of Remyelination in Animal Models

-

Immunohistochemistry: Brain and spinal cord tissues are collected, fixed, and sectioned. Sections are then stained with antibodies against myelin proteins (e.g., MBP) and oligodendrocyte lineage markers (e.g., NG2 for OPCs, CC1 or APC for mature oligodendrocytes). The extent of myelination and the number of different oligodendrocyte populations are quantified.

-

Electron Microscopy: Transmission electron microscopy is used to assess the ultrastructure of myelinated axons. The g-ratio (the ratio of the axon diameter to the total fiber diameter) is calculated to determine the thickness of the myelin sheath. A lower g-ratio indicates a thicker myelin sheath.[9][16]

-

Behavioral Tests: Functional recovery is assessed using various behavioral tests, such as the open field test and Y-maze for cognitive function, and motor function tests in models of spinal cord injury.[5]

Clinical Assessment of Remyelination in Humans

-

Visual Evoked Potentials (VEP): VEP is an electrophysiological test that measures the time it takes for a visual stimulus to travel from the eye to the visual cortex. In demyelinating conditions like optic neuritis, this latency is delayed. A reduction in VEP latency is considered an indicator of remyelination.[6][17][18]

-

Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as magnetization transfer ratio and diffusion tensor imaging, can provide indirect measures of myelin content and integrity in the brain and spinal cord.[17]

Signaling Pathways and Mechanism of Action

Clemastine's pro-differentiating effect on OPCs is mediated through a complex network of signaling pathways.

Primary Mechanism: M1 Muscarinic Receptor Antagonism

The principal mechanism of action for clemastine in promoting OPC differentiation is the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1).[1][2][3] CHRM1 is expressed on OPCs, and its activation is thought to inhibit their differentiation. By blocking this receptor, clemastine relieves this inhibition, thereby promoting the maturation of OPCs into myelinating oligodendrocytes.[2]

References

- 1. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]

- 2. The potential of repurposing clemastine to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination | Semantic Scholar [semanticscholar.org]

- 6. This compound shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]

- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 8. MS trial halted as antihistamine produces worrying results - MS-UK [ms-uk.org]

- 9. Clemastine Enhances Myelination in the Prefrontal Cortex and Rescues Behavioral Changes in Socially Isolated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Clemastine Induces an Impairment in Developmental Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. msaustralia.org.au [msaustralia.org.au]

Clemastine Fumarate's Effect on CNS Myelin Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Central Nervous System (CNS) demyelination, a hallmark of diseases like multiple sclerosis (MS), leads to progressive neuroaxonal loss and disability. Therapeutic strategies aimed at promoting remyelination are a critical unmet need. Clemastine (B1669165) fumarate (B1241708), a first-generation antihistamine, has been repurposed after being identified as a potent promoter of oligodendrocyte differentiation and myelination.[1] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of clemastine fumarate as a remyelinating agent. It is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: From Antihistamine to Remyelinating Agent

This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1977 as a histamine (B1213489) H1 receptor antagonist for the treatment of allergic rhinitis and other allergic conditions.[2][3] Its ability to cross the blood-brain barrier was a known characteristic, often associated with sedative side effects.[4] However, high-throughput screening of known drug libraries identified clemastine as a potent inducer of oligodendrocyte precursor cell (OPC) differentiation into mature, myelinating oligodendrocytes.[5][6] This discovery pivoted its therapeutic focus towards CNS disorders characterized by demyelination, most notably multiple sclerosis.[6] Clemastine's primary mechanism in this context is not its antihistaminic property but its off-target antagonism of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1 or M1R).[7][8][9]

Core Mechanism of Action and Signaling Pathways

Clemastine promotes CNS myelin repair primarily by stimulating the differentiation of OPCs, the resident progenitor cells responsible for generating new oligodendrocytes.[10] This action is predominantly mediated through the antagonism of the M1 muscarinic receptor on OPCs.[8][11]

M1 Muscarinic Receptor (M1R) Antagonism

The M1 muscarinic acetylcholine receptor has been identified as a key negative regulator of OPC differentiation.[8][12] Clemastine acts as an antagonist at this receptor.[6][11] By blocking M1R signaling, clemastine removes the inhibitory brake on OPC maturation, thereby promoting their transition into myelin-producing oligodendrocytes.[6][8] This has been validated in studies where genetic knockout of M1R in OPCs resulted in accelerated remyelination.[8][11]

Downstream Signaling Cascades

The antagonism of M1R by clemastine initiates a cascade of intracellular signaling events that collectively drive the differentiation program.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: A primary pathway activated by clemastine is the ERK1/2 signaling cascade.[7][13] Activation of ERK1/2 is crucial for oligodendroglial differentiation and myelination.[12][13] Studies in spinal cord injury models have shown that clemastine's ability to promote OPC differentiation is dependent on ERK1/2 activation.[12][14]

-

Anti-Inflammatory Signaling: Clemastine also exerts anti-inflammatory effects, particularly on microglia. It has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK)/NOD-like receptor protein-3 (NLRP3) inflammasome pathway.[2][7] This reduces the production of inflammatory cytokines like IL-1β, creating a more permissive environment for remyelination.[2][7]

-

Other Implicated Pathways:

-

Glutathione S-transferase 4α (Gsta4): Clemastine activates the Gsta4/4-hydroxynonenal (4-HNE) pathway, which helps restrict oligodendrocyte apoptosis and enhance myelination.[2][7]

-

mTOR Signaling: In models of Alzheimer's disease, clemastine has been shown to enhance autophagy by suppressing mTOR signaling, which may contribute to preventing OPC senescence.[1][2]

-

Histone Methylation: Clemastine can enhance the activity of H3K9 histone methyltransferases in oligodendrocytes, suggesting an epigenetic mechanism in promoting myelin gene expression.[7]

-

Signaling Pathway Visualizations

Quantitative Data from Preclinical and Clinical Studies

The efficacy of clemastine has been evaluated in various experimental models, from cell cultures to human clinical trials. The following tables summarize key quantitative findings.

Table 1: Summary of Clinical Trial Data

| Trial Name | Condition | N | Dosage | Primary Outcome Measure | Key Quantitative Result | Citation(s) |

| ReBUILD | Relapsing MS with Chronic Optic Neuropathy | 50 | 5.36 mg, twice daily | Shortening of P100 Latency Delay (VEP) | 1.7 ms/eye reduction in latency delay (p=0.0048) | [5][10] |

| ReBUILD (MRI Analysis) | Relapsing MS | 50 | 5.36 mg, twice daily | Myelin Water Fraction (MWF) in Corpus Callosum | Significant increase in MWF in the clemastine-treated group vs. placebo | [15] |

| CCMR-Two | Relapsing MS | 70 | Clemastine + Metformin | Visual Evoked Potential (VEP) | Positive primary outcome (specific values pending full publication) | [16] |

Table 2: Summary of Preclinical Data

| Model System | Demyelination Method | Treatment Protocol | Key Outcome Measure | Quantitative Result | Citation(s) |

| Rat Spinal Cord Injury (SCI) | Surgical Compression | 10 mg/kg/day, i.p. | Mature Oligodendrocytes (MBP+) | Significant increase in MBP density vs. vehicle | [12] |

| Rat Traumatic Brain Injury (TBI) | Diffuse TBI Model | 7-day administration | Myelin Basic Protein (MBP) Level | Rescued TBI-induced reduction in MBP in cortex and hippocampus | [17] |

| Mouse Alzheimer's Model (APP/PS1) | Aged Transgenic Mice | 2-month treatment | Myelin Basic Protein (MBP) | Increased MBP immunofluorescence intensity and protein levels vs. untreated | [1][18][19] |

| Primary OPC Culture | IL-1β Insult | Clemastine treatment | Mature Oligodendrocytes (MBP+) | Reversed IL-1β-induced decrease in the percentage of MBP+ cells | [20] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for cornerstone experiments used to validate clemastine's effects.

Protocol: ReBUILD Clinical Trial

-

Study Design: A single-center, double-blind, randomized, placebo-controlled, crossover trial.[5][10]

-

Participants: 50 patients with relapsing MS, disease duration <15 years, and stable chronic demyelinating optic neuropathy.[5][10]

-

Randomization & Blinding: Patients were randomly assigned 1:1 to two groups. Group 1 received this compound (5.36 mg orally twice daily) for 90 days, followed by a placebo for 60 days. Group 2 received a placebo for 90 days, followed by clemastine for 60 days.[5][10] Both participants and assessing physicians were blinded to the treatment allocation.[21]

-

Primary Outcome Assessment: The primary endpoint was the change in P100 latency delay as measured by full-field, pattern-reversal visual-evoked potentials (VEP). VEP measures the time it takes for a visual stimulus to travel from the eye to the occipital cortex, with shorter latencies indicating better myelination.[10][21]

-

Secondary Outcome Assessment: Included low-contrast letter acuity (LCLA) and multi-parametric MRI assessments to visualize myelin integrity, such as Myelin Water Fraction (MWF).[15][22]

-

Statistical Analysis: Data was analyzed by intention-to-treat, with the primary comparison being the change in VEP latency during the clemastine treatment period versus the placebo period in a crossover analysis.[5][10]

Protocol: In Vivo Remyelination (Spinal Cord Injury Model)

-

Animal Model: Adult female Sprague-Dawley rats. A spinal cord injury (SCI) is induced, typically via surgical compression at a specific thoracic level (e.g., T9), while the animals are under deep anesthesia.[12]

-

Treatment Groups:

-

Experimental Workflow:

-

Acclimatization: Animals are housed and adapted for one week prior to procedures.[12]

-

Surgery: SCI or sham surgery is performed.

-

Treatment: Daily injections begin post-injury and continue for a defined period (e.g., 7 or 14 days).[12]

-

Tissue Collection: At the study endpoint, animals are euthanized, and the spinal cord tissue surrounding the lesion is harvested.

-

Analysis:

-

Immunohistochemistry: Tissue sections are stained with antibodies for OPC markers (e.g., NG2) and mature oligodendrocyte/myelin markers (e.g., CC1, MBP) to quantify cell numbers and myelin density.[12][23]

-

Western Blot: Protein lysates from the spinal cord tissue are analyzed to quantify the expression levels of proteins like MBP, NG2, and key signaling molecules like p-ERK1/2.[12]

-

-

Conclusion and Future Directions

This compound stands as a landmark compound in the quest for remyelinating therapies, being the first drug to demonstrate evidence of myelin repair in a randomized controlled trial for MS.[5][10] Its mechanism, centered on the antagonism of the M1 muscarinic receptor, has illuminated a critical pathway for controlling OPC differentiation.[8] The multifaceted signaling effects, including ERK activation and anti-inflammatory actions, provide a robust rationale for its therapeutic potential.[7][13]

However, challenges remain. The clinical effects observed have been modest, and side effects like fatigue are common.[10][22] Furthermore, some recent studies have raised concerns about its potential to accelerate disability in certain MS patient populations, highlighting the need for careful patient selection and further investigation.[3][24] Future research will likely focus on developing more selective M1R antagonists with improved efficacy and safety profiles, and on exploring combination therapies, such as with metformin, to enhance the remyelination response.[11][16] The experimental frameworks and biomarkers validated through the study of clemastine, such as VEP and MWF-MRI, will be invaluable tools for evaluating the next generation of myelin repair therapies.[15][21]

References

- 1. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]

- 2. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myelin Repair Therapy for Multiple Sclerosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. OTC Antihistamine May Repair Myelin Damage in Chronic MS [medscape.com]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. The potential of repurposing clemastine to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]

- 9. Clemastine | MS Trust [mstrust.org.uk]

- 10. This compound as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 16. BREAKING MULTIPLE SCLEROSIS TRIAL RESULTS: Common diabetes drug and antihistamine could together repair MS damage - Cambridge Neuroscience [neuroscience.cam.ac.uk]

- 17. Enhancing Axonal Myelination: Clemastine Attenuates Cognitive Impairment in a Rat Model of Diffuse Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. msaustralia.org.au [msaustralia.org.au]

- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Unlocking the Potential of Myelin Repair: A Technical Guide to the Neuroprotective Properties of Clemastine Fumarate

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective and remyelinating properties of Clemastine (B1669165) Fumarate, an established antihistamine that has been repurposed for its potential in treating demyelinating diseases such as multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for preclinical and clinical evaluation.

Executive Summary

Clemastine Fumarate has emerged as a promising agent for promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This action is primarily attributed to its anticholinergic properties, specifically its antagonism of M1/M3 muscarinic receptors.[1] Clinical and preclinical studies have demonstrated its potential to enhance remyelination and restore neuronal function. However, recent findings have also highlighted potential risks, including the acceleration of disability in progressive MS (B15284909) through the enhancement of pyroptosis, an inflammatory form of cell death.[2][3] This guide will explore both the therapeutic potential and the challenges associated with this compound, providing a balanced perspective for future research and development.

Mechanism of Action

This compound's primary neuroprotective mechanism involves the promotion of oligodendrocyte differentiation and subsequent remyelination.[1][4] This is thought to occur through several signaling pathways:

-

Muscarinic Receptor Antagonism: Clemastine acts as an antagonist at M1/M3 muscarinic acetylcholine (B1216132) receptors on OPCs.[1][5] This inhibition is believed to be a key trigger for OPCs to differentiate into mature oligodendrocytes capable of producing myelin.[4]

-

ERK1/2 Signaling: Studies have shown that Clemastine can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway via the M1 muscarinic acetylcholine receptor (CHRM1) in OPCs, promoting their differentiation.[5][6][7]

-

Anti-Inflammatory Effects: Clemastine has been shown to exert anti-inflammatory effects by suppressing microglial activation.[1][8] It may also inhibit the p38 MAPK/NLRP3 signaling pathway, reducing neuroinflammation.[5][6][7]

-

Gsta4 Activation: Clemastine has been found to activate Glutathione S-transferase alpha 4 (Gsta4), which can limit oligodendrocyte apoptosis and enhance myelination.[6][9]

Conversely, recent research suggests a detrimental role for Clemastine in progressive MS, where it has been shown to enhance pyroptosis, a pro-inflammatory form of programmed cell death, through potentiation of P2RX7 signaling.[2][3][10] This highlights the complex and context-dependent effects of the drug.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in various preclinical models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Clinical Trial Data

| Trial Name/Identifier | Population | Intervention | Key Quantitative Outcomes | Reference(s) |

| ReBUILD (NCT02040298) | Relapsing MS with chronic demyelinating optic neuropathy (n=50) | This compound (5.36 mg twice daily) vs. Placebo (crossover design) | - Reduction in Visual Evoked Potential (VEP) P100 latency delay by 1.7 ms/eye (p=0.0048).- Trend towards improvement in low-contrast letter acuity. | [11][12][13][14][15] |

| TRAP-MS (NCT03109288) | Progressive MS with worsening disability independent of lesion activity (n=9 in Clemastine arm) | This compound (8 mg daily) | - 3 out of 9 patients experienced a >5-fold faster progression of disability.- Increased C-reactive protein/ESR levels. | [2][3][10] |

| Unnamed RCT | Acute Optic Neuritis (n=25) | Clemastine (1 mg twice daily for 90 days) vs. Placebo | - Significant preservation of Retinal Nerve Fiber Layer (RNFL) and Ganglion Cell Layer (GCL) thickness in the treatment group.- Significant recovery of P100 wave amplitude in the treatment group. | [16] |

Table 2: Preclinical Data in Animal Models

| Animal Model | Intervention | Key Quantitative Outcomes | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | - Improved clinical scores.- Enhanced remyelination.- Reduced number of unmyelinated axons and increased number of remyelinating axons in the optic nerve. | [5][6][7][17] |

| Cuprizone-Induced Demyelination | This compound (10 mg/kg/day) | - Enhanced myelin repair.- Increased number of mature oligodendrocytes (APC-positive) and myelin basic protein (MBP).- Rescued schizophrenia-like behavioral changes. | [14][17] |

| Spinal Cord Injury (SCI) Rat Model | This compound | - Preserved myelin integrity.- Decreased loss of axons.- Improved functional recovery. | [6][18] |

| APP/PS1 Transgenic Mice (Alzheimer's Disease Model) | This compound | - Decreased amyloid-β generation and accumulation.- Increased MBP protein levels.- Reduced degraded MBP. | [9][19] |

| Pelizaeus-Merzbacher Disease (PMD) Rat Models | Clemastine (10-30 mg/kg/day) | - No improvement in neurological phenotype, survival, or CNS myelination. | [13][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the action of this compound.

Caption: Clemastine's pro-myelination signaling cascade in OPCs.

Caption: Proposed mechanism of Clemastine-induced pyroptosis.

Experimental Workflow

The evaluation of a potential remyelinating agent like this compound typically follows a structured experimental workflow.

Caption: General experimental workflow for evaluating Clemastine.

Detailed Experimental Protocols

Cuprizone-Induced Demyelination Model

This model is used to study toxic demyelination and subsequent remyelination.[10][11][12]

-

Animal Model: 8-10 week old male C57BL/6 mice are commonly used.

-

Cuprizone Administration:

-

Timelines:

-

Assessment:

-

Histological analysis of the corpus callosum and other brain regions for demyelination using Luxol Fast Blue staining and immunohistochemistry for Myelin Basic Protein (MBP).

-

Behavioral tests to assess motor and cognitive function.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is an inflammatory demyelinating model that mimics aspects of MS.[3][4][16][17]

-

Animal Model: C57BL/6 or SJL mice are commonly used.

-

Induction:

-

Prepare an emulsion of a myelin antigen (e.g., MOG35-55 peptide for C57BL/6 mice or PLP139-151 for SJL mice) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[4][16][17]

-

Inject the emulsion subcutaneously at two sites on day 0.[16]

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 to permeabilize the blood-brain barrier.[16][17]

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score on a standardized scale (typically 0-5).

-

Assessment:

-

Histological analysis of the spinal cord and brain for inflammatory infiltrates and demyelination.

-

Flow cytometric analysis of immune cells from the central nervous system.

-

Luxol Fast Blue (LFB) Staining for Myelin

LFB is a histological stain used to visualize myelin in tissue sections.[1][2][5][6][20]

-

Deparaffinization and Hydration: Deparaffinize paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol (B145695) to 95% ethanol.[1][2]

-

Staining: Incubate sections in Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid) overnight at 56-60°C.[1][5]

-

Rinsing: Rinse excess stain with 95% ethanol followed by distilled water.[1][5]

-

Differentiation:

-

Counterstaining (Optional): Counterstain with Cresyl Violet or Eosin to visualize cell nuclei.[1][20]

-

Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and coverslip with a resinous mounting medium.[1][20]

Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)

IHC for MBP is used to specifically label and quantify myelin sheaths.[19][21][22][23][24]

-

Antigen Retrieval: For paraffin-embedded sections, perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[23]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 10% fetal bovine serum and 0.2% Triton-X-100) for 30 minutes at room temperature.[21]

-

Primary Antibody Incubation: Incubate sections with a primary antibody against MBP (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.[21][23]

-

Secondary Antibody Incubation: After rinsing, incubate sections with an appropriate fluorescently-labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

-

Visualization: For fluorescently-labeled antibodies, visualize using a fluorescence microscope. For enzyme-conjugated antibodies, use a suitable chromogenic substrate (e.g., DAB).

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) and coverslip.

Visual Evoked Potentials (VEP)

VEP is a non-invasive electrophysiological test that measures the integrity of the visual pathway from the retina to the occipital cortex. It is a key outcome measure in clinical trials for remyelinating agents.[8][13][14][15][25][26][27][28][29][30]

-

Stimulus: A pattern-reversal checkerboard stimulus is typically used.

-

Recording: Scalp electrodes are placed over the occipital cortex to record the brain's electrical response to the visual stimulus.

-

Measurement: The primary outcome is the latency of the P100 wave, which is the first major positive deflection in the VEP waveform. A delayed P100 latency is indicative of demyelination in the optic nerve.[29]

-

ReBUILD Trial Protocol Specifics:

Conclusion and Future Directions

This compound has demonstrated a clear potential to promote remyelination through its effects on oligodendrocyte differentiation. The positive results from the ReBUILD trial have paved the way for further investigation into remyelinating therapies for MS. However, the recent concerning findings from the TRAP-MS trial underscore the need for a cautious and nuanced approach. The pro-pyroptotic effects observed in progressive MS suggest that the therapeutic window and target patient population for Clemastine may be more limited than initially anticipated.

Future research should focus on:

-

Elucidating the precise molecular mechanisms that differentiate the beneficial remyelinating effects from the detrimental pro-inflammatory effects of Clemastine.

-

Identifying biomarkers that can predict which patients are most likely to benefit from Clemastine treatment and which are at risk of adverse outcomes.

-

Investigating combination therapies that may enhance the remyelinating properties of Clemastine while mitigating its potential toxicity.

By addressing these critical questions, the scientific community can work towards harnessing the therapeutic potential of this compound and other remyelinating agents to repair neuronal damage and improve the lives of individuals with demyelinating diseases.

References

- 1. webpath.med.utah.edu [webpath.med.utah.edu]

- 2. newcomersupply.com [newcomersupply.com]

- 3. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]

- 6. fdneurotech.com [fdneurotech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Visual Evoked Potential (VEP) Test for Multiple Sclerosis [healthline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Clemastine | MS Trust [mstrust.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Myelin Basic Protein or MBP Antibody [neuromics.com]

- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 21. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IHCeasy MBP Ready-To-Use IHC Kit KHC1504 | Proteintech [ptglab.com]

- 23. Anti-Myelin basic protein antibody (GTX133108) | GeneTex [genetex.com]

- 24. researchgate.net [researchgate.net]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. The Cambridge Centre for Myelin Repair trial Two (CCMR Two): a trial protocol for a phase 2a, randomised, double-blind, placebo-controlled clinical trial of the ability of the combination of metformin and clemastine to promote remyelination in people with relapsing-remitting multiple sclerosis already on disease-modifying therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iomcworld.org [iomcworld.org]

- 28. neurology.org [neurology.org]

- 29. Evoked Potentials in Multiple Sclerosis Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The electrophysiological assessment of visual function in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Narrative of Clemastine Fumarate: A Repurposed Drug's Journey in Multiple Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for therapies that can repair the damaged myelin sheath in multiple sclerosis (MS) has led researchers down many paths, including the repurposing of existing drugs. One of the most notable and debated candidates in this arena has been clemastine (B1669165) fumarate (B1241708), a first-generation antihistamine. Initially heralded as a promising remyelinating agent, its story has evolved, offering critical lessons for the field of neurotherapeutics. This technical guide provides a comprehensive overview of the history of clemastine fumarate as a repurposed drug for MS, detailing the key clinical trials, experimental protocols, and the evolving understanding of its mechanism of action.

The Initial Promise: The ReBUILD Trial

The journey of clemastine into the world of MS research began with preclinical studies that identified its potential to promote the differentiation of oligodendrocyte progenitor cells (OPCs), the cells responsible for myelination in the central nervous system.[1] This led to the landmark ReBUILD (Remyelination in Multiple Sclerosis with Clemastine) trial, a phase 2, single-center, double-blind, randomized, placebo-controlled, crossover study designed to assess the efficacy of clemastine in patients with relapsing MS who had chronic demyelinating optic neuropathy.[2][3][4]

ReBUILD Trial: Experimental Protocol

The ReBUILD trial enrolled 50 patients with relapsing MS and evidence of chronic optic neuropathy.[2][5] The study employed a crossover design where participants were randomly assigned to one of two groups:

-

Group 1: Received this compound (5.36 mg orally twice daily) for 90 days, followed by a placebo for 60 days.[3][6]

-

Group 2: Received a placebo for 90 days, followed by this compound (5.36 mg orally twice daily) for 60 days.[3][6]

The primary outcome was the shortening of the P100 latency delay on full-field, pattern-reversal visual-evoked potentials (VEPs).[3][7] VEPs measure the time it takes for a visual stimulus to travel from the retina to the occipital cortex, and a delayed P100 latency is a hallmark of demyelination in the optic nerve.[8]

ReBUILD Trial: Quantitative Results

The results of the ReBUILD trial were statistically significant and generated considerable excitement within the MS research community.

| Outcome Measure | Result | p-value | Reference |

| Primary Outcome: VEP P100 Latency Reduction | 1.7 ms/eye reduction in latency delay | 0.0048 | [2][3] |

| Secondary Outcome: Low-Contrast Letter Acuity | Trend toward improvement (1.6 letters per eye in post-hoc analysis) | 0.022 | [2] |

The study reported no serious adverse events, with fatigue being the most common side effect associated with clemastine treatment.[2][3] These findings provided the first randomized controlled trial evidence that a drug could promote remyelination in chronic demyelinating injury in MS.[3][4]

A New Twist: The TRAP-MS Trial and the Emergence of a Detrimental Effect

Building on the promising results of the ReBUILD trial, clemastine was included as a treatment arm in the TRAP-MS (Targeting Residual Activity by Precision, Biomarker-Guided Combination Therapies of Multiple Sclerosis) trial.[9] This phase 1/2 platform trial was designed to evaluate several experimental therapies in patients with progressive MS who were experiencing disability progression independent of relapse activity (PIRA).[2][9]

TRAP-MS Trial: Experimental Protocol

In the clemastine arm of the TRAP-MS trial, nine patients with progressive MS received 8 mg of this compound daily.[2][7] The trial protocol included pre-defined safety stopping criteria based on the rate of disability progression.[9][10]

TRAP-MS Trial: Quantitative Results and Unexpected Findings

The results from the clemastine arm of the TRAP-MS trial were unexpected and concerning.

| Outcome Measure | Result | Reference |

| Disability Progression | 3 out of 9 patients experienced a more than fivefold increase in the rate of disability progression. | [2][9][10] |

| Trial Arm Status | The clemastine arm was halted due to meeting the pre-defined safety stopping criteria. | [9][10] |

Further analysis of samples from the TRAP-MS participants revealed that clemastine treatment was associated with weight gain, increased total and LDL cholesterol, and elevated levels of C-reactive protein (CRP), a marker of inflammation.[2]

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The divergent outcomes of the ReBUILD and TRAP-MS trials prompted a deeper investigation into the molecular mechanisms of clemastine. This has led to the understanding of two opposing signaling pathways that may be context-dependent.

The Pro-Remyelinating Pathway: Muscarinic Receptor Antagonism and ERK Signaling

The initial hypothesis for clemastine's beneficial effects centered on its activity as a muscarinic M1 receptor antagonist.[11] By blocking this receptor on OPCs, clemastine was thought to promote their differentiation into mature, myelin-producing oligodendrocytes.[11] Preclinical studies in rodent models of spinal cord injury have shown that clemastine can enhance the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key signaling molecule in the differentiation pathway.[8][12]

The Detrimental Pathway: P2RX7 Signaling and Pyroptosis

The adverse outcomes in the TRAP-MS trial led to the discovery of a detrimental pathway activated by clemastine. Mechanistic studies revealed that in the presence of extracellular ATP, clemastine can activate the purinergic receptor P2X7 (P2RX7) on myeloid cells and oligodendrocytes.[13][14] This activation triggers the NLRP3 inflammasome, leading to a form of inflammatory programmed cell death called pyroptosis.[13][15] This finding suggests that in the inflammatory microenvironment of progressive MS, clemastine may exacerbate neuroinflammation and cell death.[2]

Experimental Workflows

The investigation of clemastine has involved a range of experimental workflows, from preclinical cell culture assays to clinical neurophysiological assessments.

In Vitro Oligodendrocyte Differentiation Assay Workflow

Clinical Trial Workflow for Assessing Remyelination

Conclusion and Future Directions

The story of this compound in multiple sclerosis is a powerful illustration of the complexities of drug repurposing and the importance of understanding the underlying disease context. While the initial findings from the ReBUILD trial offered a beacon of hope for remyelination, the subsequent results from the TRAP-MS trial have raised significant safety concerns, particularly in the context of progressive MS.

The dual nature of clemastine's effects, promoting oligodendrocyte differentiation on one hand while potentially exacerbating inflammation and inducing pyroptosis on the other, underscores the need for a more nuanced approach to developing remyelinating therapies. Future research in this area should focus on:

-

Patient Stratification: Identifying biomarkers that can predict which patients are most likely to benefit from a particular remyelinating therapy and which are at risk of adverse effects.

-

Targeted Drug Development: Designing novel molecules that specifically target the pro-remyelinating pathways while avoiding the detrimental ones.

-

Combination Therapies: Exploring the potential of combining pro-remyelinating agents with anti-inflammatory or neuroprotective drugs to create a more favorable environment for repair.

The journey of clemastine, with its initial promise and subsequent challenges, has provided invaluable insights that will undoubtedly shape the future of drug development for multiple sclerosis and other demyelinating diseases.

References

- 1. neurologylive.com [neurologylive.com]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. This compound as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]

- 6. escholarship.org [escholarship.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. hcplive.com [hcplive.com]

- 9. medrxiv.org [medrxiv.org]

- 10. Clemastine | MS Trust [mstrust.org.uk]

- 11. Clemastine Induces Oligodendrocyte Progenitor Pool Exhaustion and Senescence in the Context of Chronic Demyelination in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

- 13. JCI - this compound accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis [jci.org]

- 14. This compound accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Clemastine Fumarate: A Technical Guide to its Core Properties and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine (B1669165) fumarate (B1241708), a first-generation H1 antihistamine, has garnered significant scientific interest beyond its traditional use in allergy relief. Its ability to cross the blood-brain barrier (BBB), a characteristic inherent to its molecular structure, has opened avenues for investigating its effects within the central nervous system (CNS). Initially noted for its sedative side effects, recent research has pivoted towards its potential as a remyelinating agent for neurodegenerative diseases such as multiple sclerosis (MS). Evidence suggests clemastine promotes the differentiation of oligodendrocyte progenitor cells (OPCs), the cells responsible for myelination in the CNS. However, this promising therapeutic potential is contrasted by recent findings indicating a paradoxical role in enhancing pyroptosis, an inflammatory form of cell death, which may accelerate disability in certain MS patient populations. This technical guide provides an in-depth review of the foundational research on clemastine fumarate, focusing on its dual mechanisms of action, physicochemical properties, and a detailed analysis of its blood-brain barrier permeability, supported by quantitative data and experimental methodologies.

Physicochemical Properties of this compound

Clemastine's ability to permeate the BBB is largely governed by its physicochemical characteristics, notably its lipophilicity and molecular size. It is often produced as a fumarate salt to improve its solubility and bioavailability.[1][2]

| Property | Data | Reference(s) |

| Chemical Name | (2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine, (E)-but-2-enedioate | [3] |

| Molecular Formula | C₂₁H₂₆ClNO • C₄H₄O₄ (Clemastine Base • Fumaric Acid) | [3] |

| Molecular Weight | 459.96 g/mol | [3] |

| Form | White to beige crystalline solid | [3] |

| Solubility | Sparingly soluble in ethanol, very slightly soluble in water. Soluble in DMSO. | [3] |

| Melting Point | 158-162°C | [3] |

| Bioavailability | 39.2% (Oral) | [4] |

| Elimination Half-life | ~21.3 hours (in adult humans) | [4][5] |

Mechanism of Action: A Dual Role

Clemastine exhibits distinct mechanisms of action that account for both its classic antihistaminic effects and its more recently discovered activities within the CNS.

Primary Antihistaminic Action (H1 Receptor Antagonism)

As a first-generation antihistamine, clemastine's primary mechanism involves competitively and selectively blocking histamine (B1213489) H1 receptors on effector cells.[4][6][7] Histamine release during an allergic reaction leads to symptoms like increased vascular permeability, smooth muscle contraction, itching, and swelling.[4][8] By occupying the H1 receptor sites, clemastine prevents endogenous histamine from binding and eliciting these downstream effects, thereby providing relief from allergic symptoms.[4]

Central Nervous System (CNS) Mechanisms

Clemastine's ability to cross the BBB allows it to interact with various cells and signaling pathways within the CNS, leading to complex and sometimes contradictory effects.[1][9][10]

A significant body of research has identified clemastine as a potent promoter of remyelination.[11] This effect is primarily mediated through its anticholinergic properties, specifically as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1) on Oligodendrocyte Progenitor Cells (OPCs).[11] The M1 receptor is a known negative regulator of OPC maturation. By blocking this receptor, clemastine facilitates the differentiation of OPCs into mature, myelin-producing oligodendrocytes.[11][12][13] This action is thought to involve the activation of the MAPK/ERK signaling pathway.[12]

In stark contrast to its beneficial remyelinating properties, recent clinical trial data has revealed a potentially detrimental role for clemastine in the CNS. In some patients with progressive MS, clemastine treatment was associated with an accelerated accumulation of disability. Mechanistic studies suggest that in a pro-inflammatory environment with extracellular ATP, clemastine can potentiate the purinergic P2X7 receptor on microglia and oligodendrocytes. This potentiation enhances inflammasome activation and induces pyroptosis, a highly inflammatory form of programmed cell death, leading to CNS injury.

Blood-Brain Barrier Permeability

The passage of clemastine into the CNS is a prerequisite for its neurological effects. As a first-generation antihistamine, it is well-established to efficiently penetrate the BBB.[1][2][12] This is largely attributed to its lipophilic nature and relatively small molecular size.

Quantitative Permeability Data

Quantitative assessment confirms the high BBB permeability of clemastine. The in situ brain perfusion technique has been used to determine its unidirectional transfer constant (K_in), a direct measure of influx across the BBB.

| Parameter | Value (μL/s/g) | Condition | Reference(s) |

| K_in of Clemastine | 42.4 ± 3.1 | In situ rat brain perfusion | [14] |

| K_in of Antipyrine (Control) | 22.1 ± 1.0 | Freely diffusible reference compound | [14] |

Note: The K_in value for clemastine is significantly higher than that of antipyrine, a common tracer for high BBB permeability, underscoring clemastine's substantial brain penetration.[14] Studies also indicate that its transport is independent of P-glycoprotein (P-gp) efflux, a common mechanism that limits brain entry for many second-generation antihistamines.[14][15]

Pharmacokinetic Data from Animal Models

Pharmacokinetic studies in animal models provide further evidence of CNS exposure following systemic administration.

| Animal Model | Dose Route & Regimen | C_max (ng/mL) | AUC_24 (ng*hr/mL) | Reference(s) |

| Neonatal Mice | 7.5 mg/kg/day (Oral) | 44.0 | 280.1 | [16][17] |

Experimental Protocols

The investigation of clemastine's BBB permeability and CNS effects relies on established in vivo and in vitro methodologies.

In Situ Brain Perfusion for K_in Determination

This technique provides a quantitative measure of BBB transport in a live animal model, independent of peripheral metabolism.[18]

Objective: To determine the unidirectional transfer constant (K_in) of a compound across the BBB.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: The animal's natural blood supply to the brain is momentarily replaced by a perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the radiolabeled test compound (e.g., ¹⁴C-Clemastine) and a vascular space marker.[7]

-

Timed Infusion: The perfusion is carried out for a short, defined period (e.g., 5-30 seconds) at a constant flow rate.[18]

-

Tissue Collection: The perfusion is stopped, the animal is decapitated, and the brain is removed and dissected.

-

Sample Analysis: The amount of radiolabeled compound that has entered the brain parenchyma is quantified using liquid scintillation counting.

-

Calculation of K_in: The K_in is calculated using the following equation: K_in = Q_br / (C_pf * T) Where:

-

Q_br is the quantity of the compound in the brain parenchyma per gram of tissue.

-

C_pf is the concentration of the compound in the perfusion fluid.

-

T is the perfusion time in seconds.

-

In Vitro BBB Model: Transwell Assay

In vitro models using brain microvascular endothelial cells (BMECs) are used to study transport mechanisms and screen compounds for BBB permeability in a high-throughput manner.[6][19][20]

Objective: To determine the apparent permeability coefficient (P_app) and assess barrier integrity via Transendothelial Electrical Resistance (TEER).

Methodology:

-

Cell Culture: Primary or immortalized BMECs are seeded onto a microporous membrane of a Transwell insert, which separates an apical (luminal/blood) chamber from a basolateral (abluminal/brain) chamber.[19][20] Often, co-cultures with astrocytes or pericytes are used to induce a tighter barrier.[19]

-

Barrier Integrity Measurement (TEER):

-

An electrode pair is placed in the apical and basolateral chambers.

-

The electrical resistance across the cell monolayer is measured using a specialized volt-ohm meter.[6]

-

TEER is calculated in Ω·cm² and monitored over time. High TEER values (e.g., >150-200 Ω·cm²) indicate the formation of a tight endothelial barrier.[6]

-

-

Permeability Assay:

-

The test compound (clemastine) is added to the apical chamber at a known concentration.

-

At various time points, samples are taken from the basolateral chamber.

-

The concentration of the compound that has crossed the monolayer is quantified using LC-MS/MS or a similar analytical method.

-

-

Calculation of P_app: The apparent permeability coefficient is calculated using the formula: P_app = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (mass per time) of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the apical chamber.

-

Visual Evoked Potentials (VEP)

VEP is a non-invasive electrophysiological test used in clinical trials to measure the functional integrity of the visual pathway, which is often affected by demyelination in MS. It was a key outcome measure in the ReBUILD trial for clemastine.[21][22]

Objective: To measure the speed of electrical conduction from the retina to the visual cortex as an indicator of myelin integrity.

Methodology:

-

Patient Setup: Electrodes are placed on the patient's scalp over the visual cortex.[22]

-

Visual Stimulus: The patient focuses on a screen displaying a reversing checkerboard pattern. Each eye is tested individually.[22][23]

-

Signal Recording: The electrodes record the brain's electrical response to the visual stimulus. The signals are amplified and averaged over multiple reversals to produce a VEP waveform.

-

Data Analysis: The primary measurement is the latency (delay) of the P100 wave, a large positive peak that occurs approximately 100 milliseconds after the stimulus. A delayed P100 latency indicates slowed nerve conduction, consistent with demyelination. A shortening of this latency following treatment suggests remyelination has occurred.[21]

Conclusion and Future Directions

This compound is a BBB-permeable, first-generation antihistamine with a complex and dualistic profile in the central nervous system. Its well-documented ability to promote the differentiation of oligodendrocyte progenitor cells and enhance remyelination in preclinical models and early clinical trials has positioned it as a leading candidate for myelin repair therapies. However, the recent emergence of data linking clemastine to the enhancement of pyroptosis and accelerated disability in progressive MS introduces a critical safety consideration.

For drug development professionals and researchers, clemastine serves as a vital tool and a cautionary tale. It validates that targeting muscarinic receptors on OPCs is a viable strategy for promoting remyelination. Concurrently, the adverse findings underscore the necessity of understanding a drug's full mechanistic profile within the complex, multicellular environment of the CNS. Future research must focus on dissociating the beneficial remyelinating effects from the detrimental pro-pyroptotic actions. This could involve developing analogues with greater receptor specificity or identifying patient populations based on inflammatory biomarkers who might benefit from, or be harmed by, clemastine therapy. A thorough understanding of its BBB transport and multifaceted signaling pathways is paramount to safely harnessing its therapeutic potential for neurological disorders.

References

- 1. Frontiers | Insights on therapeutic potential of clemastine in neurological disorders [frontiersin.org]

- 2. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modeling of this compound (antihistamine drug) solubility in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iomcworld.org [iomcworld.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights on therapeutic potential of clemastine in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clemastine rescues myelination defects and promotes functional recovery in hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clemastine ameliorates cognitive deficits in an experimental rat model of chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Minimum effective dose of clemastine in a mouse model of preterm white matter injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The blood-brain barrier studied in vitro across species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evoked Potentials in Multiple Sclerosis Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 22. healthcentral.com [healthcentral.com]

- 23. medrxiv.org [medrxiv.org]

An In-depth Technical Guide to the Anticholinergic Effects of Clemastine Fumarate in Neuroscience Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine (B1669165), a first-generation histamine (B1213489) H1 receptor antagonist, is well-characterized by its significant anticholinergic properties. These properties, once considered primarily as side effects, are now at the forefront of neuroscience research. This technical guide provides a comprehensive overview of the anticholinergic effects of Clemastine Fumarate, focusing on its mechanism of action as a muscarinic receptor antagonist and its subsequent application in promoting remyelination. We detail the quantitative pharmacology of Clemastine, its impact on critical signaling pathways, and provide in-depth experimental protocols for its study in both in vitro and in vivo models. This document serves as a core resource for researchers investigating neurodegenerative diseases, particularly multiple sclerosis, and for professionals in drug development exploring the therapeutic potential of repurposed compounds.

Introduction: From Antihistamine to Neuro-modulator

Clemastine is an ethanolamine-derivative H1 antagonist that readily crosses the blood-brain barrier.[1] Its clinical use for allergic conditions is often accompanied by sedative and drying effects, which are attributable to its potent antimuscarinic activity.[2] While these anticholinergic effects have historically limited its use, high-throughput screening studies have repurposed Clemastine, identifying it as a potent promoter of oligodendrocyte differentiation and remyelination.[3] This discovery has shifted the scientific focus towards its anticholinergic mechanism, specifically its antagonism of the M1 muscarinic acetylcholine (B1216132) receptor (M1R), as a promising therapeutic strategy for demyelinating diseases like multiple sclerosis (MS).[3][4][5]

Mechanism of Anticholinergic Action

The primary anticholinergic effect of Clemastine stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, Clemastine blocks the action of the endogenous neurotransmitter, acetylcholine.[2] Genetic knockout studies have confirmed that the M1R subtype is the critical target for Clemastine-induced oligodendrocyte progenitor cell (OPC) differentiation.[4]

Quantitative Pharmacology: Receptor Binding Affinity

The potency of Clemastine's anticholinergic effect is quantified by its binding affinity (Ki) for muscarinic receptors. Radioligand binding assays have demonstrated that Clemastine possesses a high affinity for mAChRs. This high affinity is comparable to its affinity for the histamine H1 receptor, explaining the pronounced anticholinergic effects observed clinically.

Table 1: Muscarinic Receptor Binding Affinity of Clemastine

| Receptor Target | Ligand / Assay | Affinity Metric | Value (nM) | Source |

|---|---|---|---|---|

| Muscarinic Receptors (Mixed) | Receptor-binding assay | Ki | 5.0 - 38.0 | [6] |

| Muscarinic Receptors (Mixed) | DrugMatrix (pKi = 8.7) | Ki | ~2.0 |[7] |

Role in Neuroscience: Promoting Remyelination

The therapeutic potential of Clemastine in neuroscience is centered on the discovery that antagonizing the M1R on oligodendrocyte progenitor cells (OPCs) promotes their differentiation into mature, myelinating oligodendrocytes.[3][5] This process is critical for myelin repair following injury in diseases such as MS.

Signaling Pathway: M1R-ERK1/2 Axis

Research indicates that Clemastine exerts its pro-differentiation effect through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] The blockade of M1R by Clemastine leads to an increase in the phosphorylation of ERK1/2 (p-ERK1/2).[8][9] This, in turn, influences the expression of key transcription factors like Myrf and Olig2, which are essential for OPC maturation.[8][10] The inhibition of ERK1/2 signaling has been shown to disrupt the beneficial effects of Clemastine on OPC differentiation.[8][11]

References

- 1. How to Use the Cuprizone Model to Study De- and Remyelination [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Clemastine Induces an Impairment in Developmental Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clemastine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Whitepaper: Clemastine Fumarate's Therapeutic Potential in Demyelinating Diseases Beyond Multiple Sclerosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative for effective remyelinating therapies extends across a spectrum of neurological disorders characterized by the loss of myelin. While much research has centered on multiple sclerosis (MS), the potential for such agents in other demyelinating conditions remains a critical area of investigation. Clemastine (B1669165) fumarate (B1241708), a first-generation antihistamine, has emerged as a promising drug candidate for repurposing due to its demonstrated ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This document provides a technical overview of the preclinical and clinical evidence supporting the use of clemastine fumarate in non-MS demyelinating diseases, including spinal cord injury, hypoxic brain injury, and optic neuritis. We detail the underlying molecular mechanisms, summarize quantitative outcomes from key studies, and provide standardized experimental protocols. This guide aims to serve as a comprehensive resource for professionals engaged in the research and development of novel remyelinating strategies.

Introduction to Clemastine and Remyelination

Demyelination, the pathological loss of the myelin sheath surrounding axons in the central nervous system (CNS), leads to impaired nerve signal conduction and subsequent neurodegeneration.[1] This process is a hallmark of not only multiple sclerosis but also traumatic injuries, ischemic events, and certain genetic disorders.[2][3] While the CNS possesses an innate capacity for repair via resident OPCs, this process, known as remyelination, is often incomplete or fails entirely in chronic disease states.[1][4]

This compound, an FDA-approved H1-antihistamine, was identified through high-throughput screening as a potent enhancer of OPC differentiation and myelination.[5][6] Its ability to cross the blood-brain barrier allows it to exert effects within the CNS.[7][8] Subsequent research has validated its efficacy in various preclinical models and early-phase clinical trials, suggesting a therapeutic potential that extends beyond MS.[5][6] This paper synthesizes the current technical knowledge regarding clemastine's application in these broader contexts.

Core Mechanism of Action and Signaling Pathways